Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the butanamide backbone, followed by the introduction of hydroxyl groups at specific positions. The final step involves the addition of the phosphonooxy group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phosphonooxy groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include phosphorylation and dephosphorylation processes, which are essential in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3R)-: A stereoisomer with different spatial arrangement of atoms.
Butanamide, N,2,3-dihydroxy-4-(phosphonooxy)-: Lacks one hydroxyl group compared to the target compound.
Butanamide, N,2,3-trihydroxy-4-(sulfonooxy)-: Contains a sulfonooxy group instead of a phosphonooxy group.
Uniqueness
The uniqueness of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- lies in its specific stereochemistry and the presence of both hydroxyl and phosphonooxy groups. This combination of functional groups and stereochemistry makes it particularly valuable in biochemical research and industrial applications, where precise molecular interactions are crucial.
Properties
CAS No. |
628339-03-7 |
---|---|
Molecular Formula |
C4H10NO8P |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
[(2S,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3+/m0/s1 |
InChI Key |
JJQQOJRGUHNREK-STHAYSLISA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.